Methanesulfonato(di-t-butylneopentylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II), min. 98% is a complex compound with the molecular formula C26H43NO3PPdS . It is also known by other names such as Neopentyl (t-Bu)2P Pd G3, 95% and MFCD27978425 . The compound is white to off-white in color .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a palladium atom at its core. It includes a methanesulfonic acid group, a di-tert-butylneopentylphosphine group, and a 2’-amino-1,1’-biphenyl-2-yl group . Unfortunately, the 3D structure is not available as conformer generation is disallowed due to unsupported elements, mixtures, or salts .Chemical Reactions Analysis
This compound is used as a catalyst in Pd-catalyzed cross-coupling reactions . Specifically, it has been used in the cross-coupling reaction of secondary alkylboronic acids and aryl chlorides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 587.1 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 586.17361 g/mol . The topological polar surface area is 88.8 Ų . It has a formal charge of -1 and a complexity of 608 .Mechanism of Action
Target of Action
The primary target of Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is the formation of carbon-carbon (C-C) bonds . This compound, also known as Neopentyl(t-Bu)2P Pd G3, is a palladium precatalyst used in various cross-coupling reactions .
Mode of Action
Neopentyl(t-Bu)2P Pd G3 acts as a catalyst in cross-coupling reactions. It facilitates the formation of C-C bonds in organic synthesis . The compound’s interaction with its targets results in the formation of new bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial for the synthesis of various organic compounds.
Pharmacokinetics
Its solubility in most organic solvents suggests that it can be easily distributed in the reaction mixture, enhancing its availability to react with target molecules.
Result of Action
The result of the compound’s action is the formation of new C-C bonds. This enables the synthesis of complex organic molecules, which is crucial in fields such as pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSYNNAYIQDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.